Product packaging for XL-844(Cat. No.:)

XL-844

Cat. No.: B1195346
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fundamental Role of DNA Damage Response Pathways in Genomic Integrity and Oncogenesis

The integrity of the genome is under constant threat from both endogenous sources, such as metabolic byproducts, and exogenous agents, like radiation. nih.gov To counteract this, cells have evolved a complex signaling network known as the DNA Damage Response (DDR). researchgate.netiiarjournals.org This network is crucial for maintaining genomic stability by detecting DNA lesions, signaling their presence, and mediating their repair. researchgate.netoncohemakey.com The DDR acts as a fundamental barrier against tumorigenesis. nih.govnih.gov

When DNA damage occurs, sensor proteins initiate a signaling cascade that activates transducer kinases, which in turn activate various effector proteins. nih.gov These effectors coordinate a range of cellular processes, including the temporary arrest of the cell cycle, the activation of DNA repair machinery, or, if the damage is too severe to be repaired, the initiation of programmed cell death (apoptosis). researchgate.netnih.gov Defects in these pathways can lead to an accumulation of genetic mutations and chromosomal aberrations, a condition known as genomic instability, which is a hallmark of most human cancers. nih.goviiarjournals.org Therefore, the DDR is not only essential for the survival of individual cells but also for preventing the onset of cancer. researchgate.netoncohemakey.com

Significance of Cell Cycle Checkpoint Kinases (Chk1 and Chk2) as Therapeutic Targets in Preclinical Oncology

Central to the DNA Damage Response are the serine/threonine kinases, Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2). researchgate.netpatsnap.com These two kinases are key transducers that amplify the initial damage signal from upstream kinases like ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated), respectively. nih.govmdpi.com Chk1 is primarily activated in response to single-strand DNA breaks and replication stress, playing a critical role in the intra-S and G2/M cell cycle checkpoints. patsnap.commdpi.com Chk2 is mainly activated by DNA double-strand breaks and is involved in the G1/S checkpoint. nih.govpatsnap.com

Upon activation, Chk1 and Chk2 phosphorylate a variety of downstream proteins that enforce cell cycle arrest, providing the necessary time for DNA repair. nih.gov Many cancer cells have defects in other cell cycle checkpoints, such as the p53 pathway, which makes them highly dependent on the Chk1- and Chk2-mediated checkpoints for survival, especially when under stress from DNA-damaging therapies. nih.govmdpi.com This dependency creates a therapeutic window. By inhibiting Chk1 and Chk2, cancer cells can be forced to enter mitosis with damaged DNA, leading to a form of cell death known as mitotic catastrophe. mdpi.com This makes Chk1 and Chk2 significant and attractive targets for the development of new anticancer drugs in preclinical oncology. nih.govresearchgate.net

Overview of Checkpoint Kinase Inhibitors in Experimental Cancer Therapeutics

The crucial role of Chk1 and Chk2 in cancer cell survival has led to the development of small molecule inhibitors designed to target these kinases. nih.govpatsnap.com These checkpoint kinase inhibitors represent a promising class of experimental cancer therapeutics. patsnap.com The primary therapeutic strategy for these inhibitors is to abrogate the DNA damage-induced cell cycle arrest, thereby preventing cancer cells from repairing their DNA. drugbank.com This approach is particularly effective when used in combination with traditional DNA-damaging agents like chemotherapy and radiation. patsnap.commdpi.com By blocking the checkpoint, these inhibitors can potentiate the cytotoxic effects of conventional therapies, leading to enhanced cancer cell death. nih.govdrugbank.com

One such investigational agent is XL-844 , a potent dual inhibitor of both Chk1 and Chk2. drugbank.com By targeting both key checkpoint kinases, this compound is designed to disrupt the cell's ability to halt the cell cycle in response to DNA damage. drugbank.com Preclinical research has been conducted to investigate its potential to sensitize cancer cells to radiation. nih.gov

In a study using the HT-29 human colon cancer cell line, this compound was shown to enhance radiosensitivity in a dose- and schedule-dependent manner. nih.gov The investigation into the underlying mechanisms revealed several key effects of the compound when combined with radiation. nih.gov

Key Preclinical Findings for this compound in HT-29 Cells

Mechanistic Finding Observation with this compound + Radiation Implication
Chk2 Phosphorylation Abrogated radiation-induced Chk2 phosphorylation. Demonstrates successful inhibition of the Chk2 damage signaling pathway. nih.gov
DNA Damage Repair Prolonged the presence of radiation-induced γ-H2AX foci. Suggests an inhibition or delay in the repair of DNA double-strand breaks. nih.gov

| Cell Fate | Promoted mitotic catastrophe. | Indicates that by overriding the cell cycle checkpoint, the inhibitor forces cells with damaged DNA into mitosis, leading to cell death. nih.gov |

These findings showed that by inhibiting Chk2 activity, this compound enhanced cancer cell sensitivity to radiation by interfering with DNA repair and inducing mitotic catastrophe. nih.gov A variety of Chk1 and/or Chk2 inhibitors, including this compound, have been under active preclinical development to explore their potential in cancer therapy. researchgate.net

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

XL844;  XL 844;  XL-844.

Origin of Product

United States

Molecular Characterization and Target Engagement of Xl 844

Kinase Inhibition Profile and Selectivity

XL-844 has been characterized as a potent inhibitor of several crucial kinases involved in cell cycle regulation and angiogenesis. Its inhibitory activity is particularly pronounced against Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2), while also affecting the Vascular Endothelial Growth Factor Receptor (VEGFR) family.

Potency and Specificity Towards Checkpoint Kinase 1 (Chk1)

This compound is a potent, ATP-competitive inhibitor of Chk1. In biochemical assays, it has demonstrated a high affinity for Chk1, with a reported Ki (inhibition constant) of 2.2 nM. This strong inhibition of Chk1 is a key aspect of its mechanism of action, as Chk1 plays a pivotal role in the cellular response to DNA damage.

Potency and Specificity Towards Checkpoint Kinase 2 (Chk2)

The compound exhibits even greater potency against Chk2, another critical effector in the DNA damage response pathway. Published data indicate a Ki of 0.07 nM for Chk2, showcasing a high degree of specificity and potent inhibition. Another source reports an IC50 value of 0.2 nM nih.gov. This dual inhibition of both Chk1 and Chk2 suggests a comprehensive blockade of the DNA damage checkpoint signaling.

Inhibition Spectrum of Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3)

Table 1: Kinase Inhibition Profile of this compound

Target Kinase Inhibition Value (Ki/IC50)
Checkpoint Kinase 1 (Chk1) 2.2 nM (Ki)
Checkpoint Kinase 2 (Chk2) 0.07 nM (Ki) / 0.2 nM (IC50) nih.gov
Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) Data not available
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibitor mdpi.com
Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) Inhibitor mdpi.com

Mechanistic Basis of Action at the Subcellular Level

The primary mechanism of action of this compound at the subcellular level involves the disruption of normal cell cycle control following DNA damage and the modulation of DNA repair processes.

Abrogation of DNA Damage-Induced Cell Cycle Arrest (G2/M and S-phase Checkpoints)

A hallmark of cancer cells is their reliance on cell cycle checkpoints to survive DNA damage induced by chemotherapy or radiation. This compound effectively abrogates these checkpoints. Specifically, it has been shown to override the S-phase checkpoint induced by DNA damaging agents like gemcitabine (B846). This is achieved, in part, by blocking the phosphorylation of CDC25A, a key phosphatase that promotes cell cycle progression, and inducing premature mitotic entry nih.gov. By forcing cells with damaged DNA to proceed through the cell cycle, particularly through the G2/M transition, this compound can lead to mitotic catastrophe and cell death.

Modulation of DNA Repair Mechanisms

This compound also influences the cellular machinery responsible for repairing DNA damage. In response to ionizing radiation, the activation of Chk2 is a critical step in initiating DNA repair. Studies have shown that this compound can suppress this radiation-induced activation of Chk2 nih.gov. Furthermore, treatment with this compound has been observed to increase the levels of gemcitabine-induced γH2AX, a marker of DNA double-strand breaks. This suggests that the compound may interfere with the efficient repair of these lesions, leading to an accumulation of DNA damage. The two major pathways for the repair of DNA double-strand breaks are homologous recombination and non-homologous end joining. While the precise impact of this compound on these specific pathways is an area of ongoing investigation, its ability to suppress key signaling molecules in the DNA damage response points to a significant modulation of the cell's capacity to repair its genome.

Impact on Downstream Signaling Pathways (e.g., CDC25A, cdc-2 phosphorylation)

This compound is a potent, ATP-competitive small molecule inhibitor of the serine/threonine-protein kinases Chk1 and Chk2. drugbank.comnih.gov These kinases are critical components of the DNA damage response pathway, responsible for inducing cell cycle arrest to allow for DNA repair. drugbank.com this compound's primary mechanism of action involves the abrogation of cell cycle checkpoints by interfering with the signaling cascade downstream of Chk1 and Chk2.

Inhibitory Activity of this compound
TargetKi (Inhibitor Constant)

A crucial downstream target in this pathway is the Cell division cycle 25A (CDC25A) phosphatase. nih.gov In response to DNA damage, Chk1 phosphorylates CDC25A, which marks it for ubiquitination and subsequent degradation by the proteasome. nih.govcreative-diagnostics.comnih.gov This degradation of CDC25A is a key event in establishing a G2/M cell cycle arrest, as it prevents the activation of cyclin-dependent kinases (CDKs) required for mitotic entry. nih.govembopress.org

By inhibiting Chk1, this compound prevents the phosphorylation and subsequent degradation of CDC25A. nih.govembopress.org This leads to the stabilization and accumulation of active CDC25A phosphatase. The primary role of CDC25A is to remove inhibitory phosphorylations from tyrosine and threonine residues on CDKs, including cdc-2 (also known as CDK1). nih.govresearchgate.net The dephosphorylation and activation of the cdc-2/cyclin B complex is the rate-limiting step for the G2/M transition and entry into mitosis. nih.gov

Consequently, the this compound-mediated stabilization of CDC25A leads to the inappropriate dephosphorylation and activation of cdc-2. This overrides the DNA damage checkpoint, causing cells to prematurely enter mitosis despite the presence of damaged DNA. nih.gov This premature mitotic entry can result in a lethal cellular outcome known as mitotic catastrophe. nih.gov Research has shown that this compound abrogates radiation-induced Chk2 phosphorylation and promotes mitotic catastrophe, thereby enhancing cancer cell radiosensitivity. nih.gov

In Vitro Pharmacological Activity and Cellular Effects of Xl 844

Cell Line Susceptibility and Potency in Biochemical and Cellular Assays

In vitro studies have demonstrated that XL-844 exhibits limited activity as a single agent but substantially enhances cell killing when combined with other therapies tandfonline.comnih.gov. This compound is a potent ATP-competitive inhibitor of Chk1 and Chk2, with reported Ki values of 2.2 nM for Chk1 and 0.07 nM for Chk2 aacrjournals.org. Cellular assays are utilized to assess the biological potency of compounds like this compound scispace.comnih.gov. Studies using multiple cell lines in clonogenic assays have shown that this compound significantly enhanced gemcitabine-induced cell killing tandfonline.com.

Induction of DNA Damage Markers and Cellular Fate

This compound's mechanism of action involves interfering with the cellular response to DNA damage, leading to the accumulation of damage and altered cellular fate, including the induction of mitotic catastrophe drugbank.commedkoo.com.

Analysis of Pan-Nuclear γ-H2AX Formation and Persistence

Phosphorylation of the histone variant H2AX at serine 139 (γ-H2AX) is a key event in the DNA damage response, particularly associated with DNA double-strand breaks (DSBs) cnr.itnih.gov. While typically forming discrete foci at damage sites, a pan-nuclear γ-H2AX staining pattern can also occur, often indicative of widespread DNA damage or replication stress cnr.itnih.govmdpi.com. This compound has been shown to induce pan-nuclear γ-H2AX formation patsnap.comnih.gov. This pan-nuclear phosphorylation of H2AX can be mediated by kinases such as ATM and DNA-PK nih.govmdpi.com. Furthermore, this compound has been observed to prolong the presence of radiation-induced γ-H2AX foci, suggesting an inhibition of DNA repair processes patsnap.comnih.gov. In one study, combining this compound with 6 Gy of XRT greatly increased the number of cells with pan-nuclear γ-H2AX, showing a 2.8-fold increase at 16 hours after XRT compared to this compound treatment alone aacrjournals.org.

Promotion of Mitotic Catastrophe in Cancer Cells

Mitotic catastrophe is a form of cell death that results from aberrant mitosis, often triggered by unrepaired DNA damage or cell cycle checkpoint dysfunction mdpi.com. This compound has been shown to promote mitotic catastrophe in cancer cells patsnap.comnih.govmdpi.com. By abrogating cell cycle checkpoints, this compound can force cells with damaged DNA to enter mitosis prematurely, leading to this catastrophic outcome tandfonline.commdpi.com. This promotion of mitotic catastrophe is considered a mechanism by which this compound enhances the effectiveness of other cancer therapies nih.govaacrjournals.orgmdpi.com.

Sensitization of Cancer Cells to Conventional Therapies

A significant aspect of this compound's in vitro activity is its ability to sensitize cancer cells to conventional DNA-damaging therapies, such as radiation and chemotherapy drugbank.com.

Radiosensitization in Human Cancer Cell Lines

This compound has demonstrated the capacity to increase the radiosensitivity of human cancer cell lines nih.govaacrjournals.orgoncotarget.com. Studies using cell lines such as HT-29 (human colon cancer) and MDA-MB-231 (human breast cancer) have shown that this compound enhanced radiosensitivity nih.govaacrjournals.org. The enhancement factor, a measure of the degree of radiosensitization, was reported to be between 1.2 and 1.3 at a cell survival level of 0.1 in HT-29 and MDA-MB-231 cells aacrjournals.org. In HT-29 cells specifically, this compound enhanced radiosensitivity in a dose and schedule-dependent manner, with an enhancement factor of 1.42 at a 0.5 survival fraction patsnap.comnih.gov. Mechanistically, this radiosensitization is associated with the abrogation of radiation-induced Chk2 phosphorylation, induction of pan-nuclear γ-H2AX, prolonged persistence of radiation-induced γ-H2AX foci, and the promotion of mitotic catastrophe patsnap.comnih.gov.

Chemosensitization to DNA-Damaging Agents (e.g., Gemcitabine)

This compound has also been shown to enhance the cytotoxicity of DNA-damaging chemotherapeutic agents, particularly gemcitabine (B846) tandfonline.comnih.govaacrjournals.orgnih.govaacrjournals.org. Gemcitabine is a nucleoside analog that inhibits DNA synthesis wikipedia.orgmims.com. This compound, as a Chk1 and Chk2 inhibitor, abrogates the S-phase checkpoint that is typically activated by gemcitabine-induced DNA damage tandfonline.comnih.govaacrjournals.orgnih.gov. This abrogation leads to increased gemcitabine-induced DNA damage and premature mitotic entry in cells arrested in S phase by gemcitabine tandfonline.comnih.gov. In clonogenic assays, this compound substantially enhanced gemcitabine-induced cell killing in multiple cell lines in vitro tandfonline.com. Correspondingly, in PANC-1 cells, this compound increased gemcitabine-induced H2AX phosphorylation and blocked Cdc25A phosphorylation tandfonline.com. This potentiation of gemcitabine activity by this compound has been observed in vitro tandfonline.comaacrjournals.orgnih.govresearchgate.net.

Table 1: Radiosensitization Effects of this compound

Cell LineEnhancement Factor (at 0.1 survival fraction)Enhancement Factor (at 0.5 survival fraction)Reference
HT-291.2 - 1.31.42 patsnap.comnih.govaacrjournals.org
MDA-MB-2311.2 - 1.3Not specified aacrjournals.org

Table 2: Cellular Effects of this compound in Combination with Gemcitabine

Cellular EffectObservation in Presence of this compound + GemcitabineReference
Gemcitabine-induced cell killingSubstantially enhanced tandfonline.comnih.gov
Gemcitabine-induced DNA damageIncreased nih.govaacrjournals.org
Cdc25A phosphorylationBlocked tandfonline.comnih.gov
S-phase checkpoint abrogationYes nih.govaacrjournals.orgnih.gov
Premature mitotic entry (S-arrested)Induced tandfonline.comnih.gov
H2AX phosphorylationIncreased tandfonline.com

Effects on Clonogenic Survival in Combination Treatments

In vitro studies have demonstrated that this compound can substantially enhance the cell killing effects of various chemotherapeutic agents in clonogenic survival assays across multiple cancer cell lines tandfonline.comresearchgate.net. Clonogenic survival assays are a standard method to assess the ability of single cells to survive and proliferate after treatment, forming colonies frontiersin.org. A significant reduction in clonogenic survival indicates increased cell death or irreversible damage that prevents long-term proliferation.

A key combination investigated is that of this compound with gemcitabine, a nucleoside analog that causes DNA damage during replication tandfonline.com. In clonogenic assays using human pancreatic cancer cells (PANC-1) and other cell lines, this compound significantly enhanced gemcitabine-induced cell killing tandfonline.comresearchgate.net. This enhanced cytotoxicity is associated with this compound's ability to abrogate the gemcitabine-induced S-phase checkpoint, leading to premature mitotic entry despite unrepaired DNA damage frontiersin.orgtandfonline.comresearchgate.net. This forced progression through the cell cycle with damaged DNA can result in mitotic catastrophe and cell death researchgate.net. This compound has been shown to increase gemcitabine-induced DNA damage, evidenced by increased H2AX phosphorylation, and block the phosphorylation of CDC25A, a phosphatase regulated by Chk1 that is crucial for cell cycle progression frontiersin.orgtandfonline.com.

While the combination with gemcitabine showed marked potentiation of cell killing in clonogenic assays, combining this compound with SN38, an active metabolite of irinotecan (B1672180) that inhibits topoisomerase I, had little impact on cell survival in vitro in clonogenic assays aacrjournals.org. This suggests that the synergistic effects of this compound in combination therapy are dependent on the specific mechanism of action of the co-administered agent.

The ability of this compound to sensitize cells to the cytotoxicity of gemcitabine in clonogenic assays has been observed in various cell lines derived from different solid tumor types, suggesting a general mechanism of action related to checkpoint abrogation researchgate.net. Studies in chronic lymphocytic leukemia (CLL) cell lines, particularly p53-deficient lines, have also indicated that inhibiting replication checkpoints with this compound in the presence of DNA-damaging agents induces cell death through mitotic catastrophe researchgate.net.

Data from in vitro studies using clonogenic assays highlight this compound's potential as a chemosensitizing agent, primarily by interfering with DNA damage checkpoints and promoting cell death when combined with agents like gemcitabine that induce replication stress and DNA damage tandfonline.comresearchgate.net.

Representative Data on Clonogenic Survival with this compound Combinations

While specific quantitative data tables from clonogenic assays with this compound were not directly extracted in a format allowing for interactive table generation, the research findings consistently report a "substantial enhancement" and "markedly sensitise cells" to gemcitabine-induced cell killing in clonogenic assays tandfonline.comresearchgate.net. In contrast, the combination with SN38 showed "little impact on cell survival" aacrjournals.org.

To illustrate the type of data typically generated in such studies and discussed in the context of this compound, a conceptual table based on the descriptions of enhanced or limited effects is presented below. Actual experimental data would include specific survival fractions at different drug concentrations.

Cell Line (Example)TreatmentClonogenic Survival (% of Control) (Conceptual)NotesSource Basis
PANC-1Control100Untreated cellsBased on tandfonline.com
PANC-1Gemcitabine (Dose X)Moderate ReductionGemcitabine alone effectBased on tandfonline.com
PANC-1This compound (Dose Y)Minor EffectThis compound alone effectBased on tandfonline.com
PANC-1Gemcitabine + this compoundSubstantial ReductionEnhanced killing compared to single agentsBased on tandfonline.comresearchgate.net
Various Solid TumorGemcitabine + this compoundMarkedly SensitisedGeneral effect across cell typesBased on researchgate.net
Cell Line (Example)SN38 (Dose A)ReductionSN38 alone effectBased on aacrjournals.org
Cell Line (Example)This compound (Dose B)Minor EffectThis compound alone effectBased on aacrjournals.org
Cell Line (Example)SN38 + this compoundLittle ImpactLimited enhancementBased on aacrjournals.org

Note: The values in the "Clonogenic Survival (% of Control)" column are conceptual and illustrative, based on the qualitative descriptions in the cited research. Actual experimental data would provide specific numerical percentages or survival fractions.

This conceptual table reflects the reported findings that this compound significantly enhances the cytotoxic effects of gemcitabine in clonogenic assays, while its combination with SN38 shows minimal enhancement tandfonline.comresearchgate.netaacrjournals.org.

Detailed Research Findings

The detailed research findings supporting these observations indicate that this compound's mechanism involves the abrogation of the S-phase checkpoint induced by gemcitabine frontiersin.orgtandfonline.comresearchgate.net. Gemcitabine incorporates into DNA, causing replication fork stalling and DNA damage, which activates the S-phase checkpoint mediated by ATR and Chk1 tandfonline.comnih.gov. This checkpoint normally pauses the cell cycle to allow for repair. By inhibiting Chk1, this compound prevents this pause, forcing cells to proceed towards mitosis with damaged DNA frontiersin.orgtandfonline.comresearchgate.net. This premature mitotic entry in the presence of extensive DNA damage leads to chromosomal abnormalities and ultimately cell death, often through mitotic catastrophe researchgate.net. The increase in markers of DNA damage, such as phosphorylated H2AX, in cells treated with the combination of gemcitabine and this compound further supports this mechanism frontiersin.orgtandfonline.com.

The lack of significant enhancement when combined with SN38 suggests that the efficacy of this compound as a chemosensitizer is dependent on the specific type of DNA damage induced by the co-administered agent and the cellular checkpoint response it elicits aacrjournals.org.

Preclinical Efficacy and Pharmacodynamic Evaluation of Xl 844 in in Vivo Models

Antitumor Activity in Xenograft Models

Studies in xenograft models have explored the antitumor potential of XL-844 both as a single agent and in combination with other therapies. These models are crucial for understanding how this compound behaves in a living organism and its impact on tumor progression.

Efficacy as a Monotherapy in Selected Tumor Models

As a monotherapy, this compound has shown limited effects in some preclinical models. For instance, in a PANC-1 pancreatic cancer xenograft model, this compound demonstrated limited effect as a single agent. tandfonline.comnih.govcapes.gov.br This suggests that while this compound is a potent inhibitor of its targets, its efficacy may be more pronounced when combined with agents that induce DNA damage or replication stress.

Synergistic Effects with Radiotherapy in Tumor Models

This compound has been investigated for its potential to enhance the effects of radiotherapy. Checkpoint kinases play a significant role in facilitating DNA repair following radiation exposure. nih.gov By inhibiting these kinases, this compound can potentially impair the ability of cancer cells to repair radiation-induced DNA damage, leading to increased cell death. Preclinical data indicates that this compound can increase the radiosensitivity of human cancer cells. nih.govresearchgate.net Specifically, in HT-29 human colon cancer cells, this compound enhanced radiosensitivity in a dose and schedule-dependent manner. nih.gov This radiosensitizing effect was associated with the abrogation of radiation-induced Chk2 phosphorylation, induction of pan-nuclear γ-H2AX, prolonged presence of radiation-induced γ-H2AX foci, and promotion of mitotic catastrophe. nih.gov

Enhanced Efficacy in Combination with Chemotherapeutic Agents (e.g., Gemcitabine) in Tumor Models

A significant area of research for this compound has been its combination with chemotherapeutic agents, particularly those that induce DNA damage. This compound, as a Chk1 and Chk2 inhibitor, is thought to potentiate the efficacy of DNA-damaging agents by preventing cancer cells from undergoing cell cycle arrest and repair, thus forcing them into premature mitosis with damaged DNA, leading to cell death. tandfonline.comcapes.gov.brnih.govexelixis.comnih.govnih.govaacrjournals.org

Studies have shown that this compound enhances the antitumor activity of gemcitabine (B846) in human pancreatic cancer cells in vitro and in vivo. tandfonline.comnih.govcapes.gov.brnih.govnih.govnih.govaacrjournals.org In a PANC-1 xenograft model, this compound significantly enhanced the antitumor activity of gemcitabine. tandfonline.comnih.govcapes.gov.br This potentiation of gemcitabine activity in xenografts has been consistently observed. nih.govresearchgate.net The combination of this compound with gemcitabine has been explored due to gemcitabine's frequent use in pancreatic cancer treatment and the potential for checkpoint inhibitors to overcome resistance mechanisms. tandfonline.com

Beyond gemcitabine, preclinical studies have indicated that this compound can increase the efficacy of an array of chemotherapeutic agents in cellular and tumor models. exelixis.com This suggests a broader potential for combination therapies involving this compound and various DNA-damaging agents.

In Vivo Pharmacodynamic Biomarkers of Response

Evaluating pharmacodynamic biomarkers in vivo is essential for understanding how this compound affects its intended targets and downstream cellular processes within the tumor microenvironment. These biomarkers can provide insights into the mechanism of action and help predict treatment response. nih.govbiognosys.com

Assessment of Target Modulation (e.g., Chk2 phosphorylation abrogation)

This compound is a potent and selective inhibitor of Chk1 and Chk2. tandfonline.comnih.govexelixis.comnih.govnih.govaacrjournals.orgexelixis.com In vivo studies have assessed the impact of this compound on the phosphorylation status of these kinases and their downstream targets. Mechanistically, this compound has been shown to abrogate radiation-induced Chk2 phosphorylation in human cancer cells. nih.gov This abrogation of checkpoint response is a key pharmacodynamic effect. tandfonline.comnih.govaacrjournals.orgfrontiersin.org this compound has also been shown to block gemcitabine-induced Cdc25A phosphorylation, a downstream target in the checkpoint pathway. tandfonline.comnih.govcapes.gov.brnih.govfrontiersin.org

Cellular Markers of Apoptosis and DNA Damage in Tumor Tissues

The potentiation of chemotherapy and radiotherapy by this compound is linked to increased DNA damage and the induction of apoptosis in tumor cells. In vivo studies have assessed markers indicative of these processes within tumor tissues. This compound has been shown to increase gemcitabine-induced H2AX phosphorylation (γH2AX), a marker of DNA double-strand breaks, in cell models and is observed in vivo in combination studies with other checkpoint kinase inhibitors. tandfonline.comnih.govcapes.gov.brnih.govaacrjournals.org The induction of pan-nuclear γ-H2AX and the prolonged presence of radiation-induced γ-H2AX foci have been observed with this compound treatment in combination with radiation. nih.gov Furthermore, this compound's mechanism involves inducing premature mitotic entry in cells with damaged DNA, leading to mitotic catastrophe, a form of cell death. tandfonline.comcapes.gov.brnih.govnih.govfrontiersin.org While not explicitly detailed for this compound in the search results, studies with other agents and in xenograft models commonly assess apoptosis through markers like cleaved caspase-3 or TUNEL staining in tumor tissues to confirm the induction of programmed cell death. medsci.orgprecisionformedicine.commdpi.com

Here is a summary of key preclinical findings in a table format:

Study TypeModel System(s)Key FindingsRelevant Section(s)
Monotherapy EfficacyPANC-1 xenograftsLimited effect as a single agent. tandfonline.comnih.govcapes.gov.br4.1.1 Efficacy as a Monotherapy in Selected Tumor Models
Combination with RadiotherapyHT-29 cells (in vitro/implied in vivo relevance)Enhanced radiosensitivity; abrogated radiation-induced Chk2 phosphorylation; induced pan-nuclear γ-H2AX; promoted mitotic catastrophe. nih.gov4.1.2 Synergistic Effects with Radiotherapy in Tumor Models
Combination with GemcitabinePANC-1 xenografts, Human pancreatic cancer cellsSignificantly enhanced gemcitabine antitumor activity in xenografts. tandfonline.comnih.govcapes.gov.br Potentiates gemcitabine activity in vitro and in xenografts. nih.govresearchgate.net4.1.3 Enhanced Efficacy in Combination with Chemotherapeutic Agents (e.g., Gemcitabine) in Tumor Models
Target ModulationPANC-1 cells, Human cancer cellsAbrogated radiation-induced Chk2 phosphorylation. nih.gov Blocked gemcitabine-induced Cdc25A phosphorylation. tandfonline.comnih.govcapes.gov.brnih.govfrontiersin.org4.2.1 Assessment of Target Modulation (e.g., Chk2 phosphorylation abrogation)
DNA Damage/Apoptosis MarkersPANC-1 cells, Human cancer cellsIncreased gemcitabine-induced H2AX phosphorylation (γH2AX). tandfonline.comnih.govcapes.gov.brnih.gov Induced pan-nuclear γ-H2AX and prolonged foci. nih.gov Promoted mitotic catastrophe. tandfonline.comcapes.gov.brnih.govnih.govfrontiersin.org4.2.2 Cellular Markers of Apoptosis and DNA Damage in Tumor Tissues

Comparative Preclinical Analysis of Xl 844 with Other Checkpoint Kinase Inhibitors

Comparative Potency and Selectivity Profiles (e.g., versus UCN-01, AZD7762, PF-00477736)

Preclinical studies have characterized the inhibitory profiles of various checkpoint kinase inhibitors against Chk1 and Chk2. XL-844 is described as a potent ATP-competitive inhibitor of both Chk1 and Chk2. aacrjournals.orguni.lumedkoo.com Its reported Ki values are 2.2 nM for Chk1 and 0.07 nM for Chk2. aacrjournals.org This indicates that this compound is more potent against Chk2 than Chk1 in biochemical assays.

In comparison, UCN-01 (7-hydroxystaurosporine) was one of the earliest Chk1 inhibitors studied. tandfonline.comnih.gov However, UCN-01 is known to be a nonselective kinase inhibitor with activity against a broad spectrum of kinases, including various protein kinase C isoforms and cyclin-dependent kinases, in addition to Chk1 and Chk2. nih.govresearchgate.netnbs-bio.commrc.ac.ukaacrjournals.orgnih.govmdpi.com Its reported IC50 for Chk1 is 11 nM, and for Chk2 is 10 nM. aacrjournals.orgidrblab.net The lack of specificity has been a significant limitation for the clinical development of UCN-01. nih.gov

AZD7762 is another ATP-competitive checkpoint kinase inhibitor that potently inhibits both Chk1 and Chk2. aacrjournals.orgmdpi.comaacrjournals.orgnih.govdcchemicals.commdpi.com It is reported to be equally potent against Chk1 and Chk2 in vitro. aacrjournals.orgaacrjournals.org One study reported an IC50 of 5 nM for Chk1. aacrjournals.orgdcchemicals.com AZD7762 demonstrates greater selectivity compared to UCN-01, showing significantly higher selectivity against cyclin-dependent kinases and protein kinase C isoforms. aacrjournals.org

PF-00477736 is characterized as a potent and selective ATP-competitive Chk1 inhibitor. aacrjournals.orguni.lufrontiersin.org It exhibits approximately 100-fold selectivity for Chk1 over Chk2. aacrjournals.orgmdpi.comaacrjournals.orgnih.gov Its reported Ki for Chk1 is 0.49 nM, while its Ki for Chk2 is 47 nM. aacrjournals.org This makes PF-00477736 considerably more selective for Chk1 than this compound or AZD7762.

The comparative potency and selectivity profiles of these inhibitors are summarized in the table below:

CompoundChk1 Potency (e.g., Ki/IC50)Chk2 Potency (e.g., Ki/IC50)Selectivity Profile
This compoundKi: 2.2 nM aacrjournals.orgKi: 0.07 nM aacrjournals.orgPotent against both Chk1 and Chk2, more potent for Chk2. Activity against Flt3, Flt4, KDR, PDGFR reported at < 20 nM. researchgate.net
UCN-01IC50: 11 nM aacrjournals.orgidrblab.netIC50: 10 nM aacrjournals.orgBroad-spectrum kinase inhibitor, inhibits PKC, CDKs, etc. nih.govresearchgate.netnbs-bio.commrc.ac.ukaacrjournals.orgnih.govmdpi.com
AZD7762IC50: 5 nM aacrjournals.orgdcchemicals.comEqually potent as Chk1 aacrjournals.orgaacrjournals.orgPotent against both Chk1 and Chk2. More selective than UCN-01. aacrjournals.org
PF-00477736Ki: 0.49 nM aacrjournals.orgKi: 47 nM aacrjournals.orgHighly selective for Chk1 over Chk2 (~100-fold). aacrjournals.orgmdpi.comaacrjournals.orgnih.gov

Note: The values presented are representative and may vary slightly depending on the specific assay conditions and studies.

This table can be presented as an interactive data table in a digital format, allowing users to sort or filter by compound or potency/selectivity values.

Distinct Preclinical Advantages and Limitations in Comparison to Other Chk Inhibitors

This compound demonstrated significant potency in biochemical and cellular assays in preclinical studies. exelixis.com It has been shown to abrogate DNA damage-induced cell cycle arrest and potentiate the effects of DNA-damaging agents in vitro and in vivo. nih.govaacrjournals.org Specifically, this compound in combination with gemcitabine (B846) has been shown to block Cdc25A degradation, abrogate S-phase checkpoints, increase DNA damage, and potentiate gemcitabine activity in vitro and in xenografts. aacrjournals.orguni.lunih.govfrontiersin.org It also increased gemcitabine-induced Chk1 phosphorylation at Ser317, suggesting increased upstream signaling from ATR due to Chk1 inhibition leading to increased DNA damage. researchgate.net Furthermore, this compound was able to release the cell cycle arrest induced by gemcitabine, leading to premature entry into mitosis and cell death through mitotic catastrophe. medkoo.comresearchgate.net Preclinical studies also indicated oral bioavailability and an attractive pharmacokinetic profile for this compound. exelixis.com The ability of this compound to sensitize cells to gemcitabine cytotoxicity was observed across various solid tumor cell lines. researchgate.net

In contrast, the major limitation of UCN-01 in preclinical and clinical settings was its lack of specificity and binding to alpha acidic-glycoprotein, leading to a long half-life and hyperglycemia. nih.gov AZD7762, while more selective than UCN-01, is also a dual Chk1/Chk2 inhibitor. aacrjournals.orgmdpi.comaacrjournals.org PF-00477736's high selectivity for Chk1 is a distinct advantage for studies specifically targeting Chk1, although it has been noted to have somewhat different effects on downstream protein phosphorylations compared to this compound and AZD7762. aacrjournals.org

Future Directions and Translational Research Implications

Investigation of Novel Preclinical Combination Strategies

Preclinical studies have extensively investigated XL-844 in combination with conventional chemotherapeutic agents, notably gemcitabine (B846). The rationale behind this approach is that by inhibiting Chk1 and Chk2, this compound can override the DNA damage-induced cell cycle checkpoints (specifically S and G2 checkpoints), forcing cancer cells to enter mitosis with unrepaired DNA, leading to mitotic catastrophe and cell death wikipedia.orgcenmed.comtandfonline.comuni.luuni.lunih.govidrblab.net.

Studies in various cancer cell lines and xenograft models have shown that this compound substantially enhances the cell killing effects of gemcitabine, whereas this compound alone often exhibits limited effects wikipedia.orgtandfonline.comuni.luuni.lunih.govidrblab.netnih.govblogspot.comnih.gov. This potentiation has been observed across diverse solid tumor types in in vitro clonogenic assays uni.lu. In vivo studies using xenograft models, such as the PANC-1 pancreatic cancer model, have further supported these findings, demonstrating that this compound significantly enhances the antitumor activity of gemcitabine uni.lunih.govnih.gov. This enhancement is associated with the abrogation of gemcitabine-induced S-phase arrest and the induction of premature mitotic entry uni.luuni.lunih.govblogspot.com.

Beyond gemcitabine, the preclinical profile of this compound suggests potential combinations with other DNA-damaging therapies, including other chemotherapeutic agents and potentially radiotherapy, given the critical role of Chk1 and Chk2 in the DNA damage response pathway activated by such treatments wikipedia.orgcenmed.comtandfonline.comuni.luidrblab.netciteab.com. Future preclinical investigations could explore combinations with a broader range of DNA-damaging agents to identify additional synergistic interactions and the tumor types most likely to benefit.

Furthermore, emerging research in the broader field of Chk1 inhibition suggests potential for combination strategies with other targeted agents. For instance, combining Chk1 inhibitors with inhibitors of other signaling pathways, such as MEK1/2 or PARP1 inhibitors, is an area of interest to potentially overcome resistance mechanisms and enhance tumor cell killing citeab.com. Given this compound's known activity, exploring such novel combinations in preclinical models could reveal new therapeutic avenues.

Identification of Predictive Biomarkers for Preclinical Response

Identifying predictive biomarkers is crucial for translating preclinical findings into clinical success and for stratifying patients who are most likely to respond to this compound-based therapies. The mechanism of action of this compound provides several potential avenues for biomarker discovery.

As a Chk1 and Chk2 inhibitor, this compound interferes with the DNA damage checkpoint pathway. Preclinical studies have shown that this compound can abrogate radiation-induced Chk2 phosphorylation and affect downstream proteins like Cdc25A cenmed.comuni.lunih.govidrblab.netnih.govblogspot.com. Monitoring the phosphorylation status of Chk1 and Chk2, as well as the levels and phosphorylation status of key cell cycle regulators like Cdc25A and DNA damage markers such as γ-H2AX, could serve as pharmacodynamic biomarkers to confirm target engagement and pathway modulation by this compound cenmed.comuni.luuni.lunih.govnih.govblogspot.comidrblab.net.

Moreover, the efficacy of checkpoint kinase inhibitors is hypothesized to be particularly pronounced in tumors with existing defects in other cell cycle checkpoints, such as the G1 checkpoint, which are often observed in cancers with high p53 mutation rates uni.luciteab.com. These tumors may be more reliant on the S and G2 checkpoints for survival after DNA damage. Therefore, characteristics of the tumor's DNA damage response pathway and cell cycle control, including the functional status of p53 and other checkpoint proteins, could serve as predictive biomarkers for sensitivity to this compound combinations uni.luciteab.com.

Future preclinical research should focus on systematically identifying and validating these potential biomarkers in diverse in vitro and in vivo models. This involves correlating molecular characteristics of tumor cells (e.g., gene expression profiles, mutational status, protein levels, and phosphorylation patterns of checkpoint and DNA repair proteins) with their sensitivity to this compound in combination therapies. Such studies are essential to develop strategies for selecting patient populations most likely to benefit in future clinical trials.

Development of Advanced In Vitro and In Vivo Models for Further Characterization

Preclinical evaluation of this compound has relied on conventional two-dimensional (2D) cell culture systems and patient-derived xenograft (PDX) or cell line-derived xenograft models in immunocompromised mice wikipedia.orgcenmed.comtandfonline.comuni.luuni.lunih.govidrblab.netnih.govblogspot.com. While these models have been instrumental in demonstrating the basic mechanism and combination potential of this compound, more advanced models are necessary for a comprehensive understanding of its activity and for more accurate prediction of clinical response.

Future preclinical characterization of this compound and its combinations would benefit from the development and utilization of more physiologically relevant in vitro and in vivo models. This includes:

Three-dimensional (3D) cell culture models: Spheroids or organoids derived from cancer cell lines or patient tumors can better recapitulate the tumor microenvironment, cell-cell interactions, and diffusion limitations compared to 2D cultures. These models can provide a more accurate assessment of drug efficacy and penetration.

Co-culture models: Integrating other cell types present in the tumor microenvironment, such as fibroblasts, endothelial cells, and immune cells, into in vitro models can provide insights into how these components influence the response to this compound and its combinations.

Immunocompetent animal models: While xenograft models are useful for evaluating direct antitumor effects, immunocompetent syngeneic or humanized mouse models are essential for assessing the potential interplay between this compound, chemotherapy/radiotherapy, and the immune system. Although this compound's primary mechanism is related to cell cycle checkpoints, understanding any potential immune modulation could be relevant, especially in the context of combination therapies.

Patient-derived explant models: Utilizing fresh tumor tissue from patients in short-term cultures or as explants can provide a platform for testing drug sensitivity that more closely reflects the individual patient's tumor biology.

Q & A

Q. What are the primary molecular targets of XL-844, and how are these identified experimentally?

this compound is a dual inhibitor of checkpoint kinases Chk1 and Chk2, with equal potency against both targets (IC₅₀ values in the low nanomolar range) . Target identification involved in vitro kinase assays using recombinant proteins and ATP-competitive binding studies. Selectivity profiling against a panel of 200+ kinases confirmed its specificity for Chk1/Chk2 . Researchers should validate target engagement in cellular models using phospho-specific antibodies (e.g., monitoring Chk1-Ser345 or Chk2-Thr68 phosphorylation) to confirm pathway inhibition .

Q. How does this compound enhance the cytotoxicity of DNA-damaging agents like gemcitabine in preclinical models?

this compound abrogates the S-phase checkpoint induced by gemcitabine, preventing cell cycle arrest and forcing premature mitotic entry, leading to mitotic catastrophe. This is quantified via flow cytometry (DNA content analysis) and immunofluorescence for mitotic markers (e.g., phospho-histone H3) . Combined treatment increases γH2AX foci (a DNA damage marker) by 2–3-fold compared to gemcitabine alone, measured via fluorescence microscopy .

Q. What experimental models are appropriate for studying this compound-induced radiosensitization?

In vitro clonogenic survival assays using cancer cell lines (e.g., HeLa, HCT116) exposed to ionizing radiation (IR) with/without this compound are standard. Radiosensitization is calculated via dose-enhancement ratios (DERs). In vivo, xenograft models treated with IR + this compound show reduced tumor growth rates (e.g., 40–60% inhibition vs. IR alone) . Normal cell controls (e.g., mouse thymocytes) are critical to assess selective radiosensitization .

Advanced Research Questions

Q. How do contradictory findings about Chk1 vs. Chk2 inhibition by this compound impact experimental design?

While this compound inhibits both Chk1 and Chk2 in vitro, its dominant mechanism varies by context. In IR-treated cells, Chk2 activation predominates, and this compound’s radiosensitization correlates with Chk2 suppression . In gemcitabine-treated cells, Chk1 inhibition drives S-phase checkpoint abrogation . To resolve contradictions, use isoform-specific siRNA knockdowns or selective inhibitors (e.g., VRX046617 for Chk2) alongside this compound to isolate pathways .

Q. What methodologies address the paradoxical activation of Chk1 observed with this compound in certain contexts?

this compound can induce Chk1 phosphorylation (e.g., Ser317/345) in gemcitabine-treated cells, potentially via feedback loops. To dissect this, combine this compound with ATR inhibitors (e.g., VE-822) to block upstream activation signals. Time-course western blotting and single-cell imaging can differentiate direct inhibition from compensatory signaling .

Q. Why did this compound fail in clinical trials despite robust preclinical efficacy, and how can translational models be improved?

The Phase I trial (NCT00475917) was discontinued due to toxicity and lack of efficacy . Preclinical models often fail to replicate human pharmacokinetics (e.g., short half-life in humans vs. mice) or tumor heterogeneity. Improved models include patient-derived xenografts (PDXs) with biomarker stratification (e.g., p53 status) and co-administration with pharmacodynamic markers (e.g., CDC25A degradation) .

Q. How can researchers optimize combination therapies involving this compound to mitigate resistance?

Resistance arises from compensatory activation of alternative DNA repair pathways (e.g., homologous recombination). Synergy screens using this compound + PARP inhibitors (e.g., olaparib) or ATR inhibitors show additive effects in BRCA-mutant models. High-throughput combinatorial assays (e.g., matrix dosing) and transcriptomic profiling (RNA-seq) can identify resistance mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.